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molecular formula C17H12N4O3 B3048846 N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine CAS No. 183321-60-0

N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine

Cat. No. B3048846
M. Wt: 320.3 g/mol
InChI Key: DFMCIAKKWVZERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05747498

Procedure details

(7-Chloro-6-nitroquinazolin-4-yl)-(3-ethynyl-phenyl)-amine hydrochloride (100 mg, 0.306 mmol and dry sodium methoxide (120 mg, 2.22 mmol) were stirred in 2 mL of dry 2-methylpyrrolidin-1-one for 8 hours at 30° C. To the cooled reaction mixture 0.93 mL of 3N and 1 mL of water were added. The mixture was diluted with 60 mL of water and extracted with two time 60 mL of ethyl acetate. The pooled organic layers were washed with three times 50 mL of water and 50 mL of brine, dried with magnesium sulfate, filtered and vacuum evaporated to afford the title product as a solid; 80 mg (82%); mp 213°-218° C. dec.
Name
(7-Chloro-6-nitroquinazolin-4-yl)-(3-ethynyl-phenyl)-amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
120 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-methylpyrrolidin-1-one
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:12]=[C:11]2[C:6]([C:7]([NH:13][C:14]3[CH:19]=[CH:18][CH:17]=[C:16]([C:20]#[CH:21])[CH:15]=3)=[N:8][CH:9]=[N:10]2)=[CH:5][C:4]=1[N+:22]([O-:24])=[O:23].[CH3:25][O-:26].[Na+]>O>[C:20]([C:16]1[CH:15]=[C:14]([NH:13][C:7]2[C:6]3[C:11](=[CH:12][C:3]([O:26][CH3:25])=[C:4]([N+:22]([O-:24])=[O:23])[CH:5]=3)[N:10]=[CH:9][N:8]=2)[CH:19]=[CH:18][CH:17]=1)#[CH:21] |f:0.1,2.3|

Inputs

Step One
Name
(7-Chloro-6-nitroquinazolin-4-yl)-(3-ethynyl-phenyl)-amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=C(C=C2C(=NC=NC2=C1)NC1=CC(=CC=C1)C#C)[N+](=O)[O-]
Name
sodium methoxide
Quantity
120 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
2-methylpyrrolidin-1-one
Quantity
2 mL
Type
solvent
Smiles
Step Two
Name
mixture
Quantity
0.93 mL
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extracted with two time 60 mL of ethyl acetate
WASH
Type
WASH
Details
The pooled organic layers were washed with three times 50 mL of water and 50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
vacuum evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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